molecular formula C12H14N6O3 B3840244 4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone

4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone

Cat. No. B3840244
M. Wt: 290.28 g/mol
InChI Key: DMUBBAGWJVZYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many biologically active compounds . The molecule also has a methoxyphenyl group and a nitro group, which can significantly influence its chemical behavior and potential applications .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. For instance, the nitro group is electron-withdrawing, which could make the molecule more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs work by binding to specific proteins in the body, while catalysts work by lowering the activation energy of a reaction .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals, as a catalyst, or in other chemical applications .

properties

IUPAC Name

2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-7-10(18(19)20)11(16-12(14-7)17-13)15-8-3-5-9(21-2)6-4-8/h3-6H,13H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUBBAGWJVZYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NN)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone
Reactant of Route 2
Reactant of Route 2
4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone
Reactant of Route 3
Reactant of Route 3
4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone
Reactant of Route 4
Reactant of Route 4
4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone
Reactant of Route 5
Reactant of Route 5
4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone
Reactant of Route 6
Reactant of Route 6
4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.